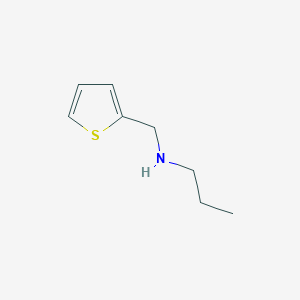
Propyl(thiophen-2-ylmethyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propyl(thiophen-2-ylmethyl)amine is an organic compound with the molecular formula C8H13NS. It consists of a propyl group attached to a thiophen-2-ylmethylamine moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of propyl(thiophen-2-ylmethyl)amine typically involves the reaction of thiophen-2-ylmethylamine with propyl halides under nucleophilic substitution conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
化学反応の分析
Types of Reactions
Propyl(thiophen-2-ylmethyl)amine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted amine derivatives .
科学的研究の応用
Propyl(thiophen-2-ylmethyl)amine has several scientific research applications:
作用機序
The mechanism of action of propyl(thiophen-2-ylmethyl)amine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Similar compounds to propyl(thiophen-2-ylmethyl)amine include:
Thiophen-2-ylmethylamine: Lacks the propyl group but shares the thiophene moiety.
Propylamine: Lacks the thiophene moiety but shares the propylamine structure.
Thiophene derivatives: Various compounds with different substituents on the thiophene ring
Uniqueness
This compound is unique due to the combination of the propyl group and the thiophene moiety, which imparts distinct chemical and biological properties. This combination allows for diverse applications in medicinal chemistry, material science, and other fields .
生物活性
Chemical Structure and Properties
The chemical structure of propyl(thiophen-2-ylmethyl)amine can be represented as follows:
- Chemical Formula : C₁₁H₁₅N
- Molecular Weight : 173.25 g/mol
The presence of the thiophene moiety is significant due to its unique electronic properties, which can influence the compound's reactivity and interactions with biological targets.
Biological Activities
Research indicates that compounds containing thiophene structures often exhibit diverse biological activities. Some key areas of interest include:
- Anticancer Activity : Thiophene derivatives have been studied for their cytotoxic effects on various cancer cell lines. For instance, studies have shown that certain thiophene compounds can inhibit tubulin polymerization, leading to antiproliferative effects in cancer cells . This mechanism involves binding to the colchicine site on β-tubulin, which disrupts microtubule dynamics essential for cell division.
- Enzyme Inhibition : The amine functionality in this compound may allow it to interact with enzymes or receptors involved in disease processes. Preliminary studies on structurally similar compounds suggest potential for enzyme inhibition, which could be explored further in the context of this compound.
Case Studies and Research Findings
While direct studies on this compound are sparse, related research provides insights into its potential biological activities:
- Antitumor Activity : A study focusing on thiophene derivatives highlighted their ability to inhibit cancer cell proliferation through mechanisms involving microtubule disruption. For example, compounds with similar structures demonstrated IC50 values ranging from 0.29 to 1.8 μM against various cancer cell lines .
- Pharmacophore Modeling : Research employing structure-based pharmacophore modeling has indicated that thiophene derivatives can serve as effective inhibitors for certain targets, such as Pim-1 kinase, which is implicated in various cancers. The modeling approach revealed multiple binding modes for these inhibitors, suggesting a robust interaction profile .
- Molecular Docking Studies : Molecular docking studies conducted on related thiophene compounds have shown promising binding affinities at critical biological targets, reinforcing the notion that this compound could exhibit similar interactions .
Comparative Analysis with Similar Compounds
To better understand the potential of this compound, a comparison with structurally similar compounds is beneficial:
| Compound Name | Activity Profile | IC50 Values (μM) |
|---|---|---|
| 3-(Methylsulfanyl)propylamine | Anticancer activity; inhibits tubulin polymerization | 0.29 - 1.8 |
| 3-(1H-Imidazol-1-yl)propylamine hydrochloride | Enzyme inhibition; interacts with GPCRs | Not specified |
| Benzo[b]thiophene derivatives | Antiproliferative effects; disrupts microtubules | 9.5 - 33 |
特性
IUPAC Name |
N-(thiophen-2-ylmethyl)propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NS/c1-2-5-9-7-8-4-3-6-10-8/h3-4,6,9H,2,5,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYJDQRACYFTARL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC=CS1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30405882 |
Source


|
| Record name | Propyl(thiophen-2-ylmethyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30405882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
751436-48-3 |
Source


|
| Record name | Propyl(thiophen-2-ylmethyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30405882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














